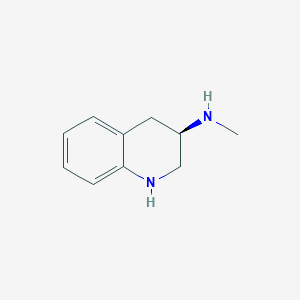
(R)-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine is a chiral amine compound that belongs to the class of tetrahydroquinolines. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of the chiral center at the 3-position of the tetrahydroquinoline ring imparts unique stereochemical properties to the compound, making it a valuable target for synthesis and study.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine typically involves the reduction of quinoline derivatives followed by methylation. One common method involves the catalytic hydrogenation of quinoline to produce 1,2,3,4-tetrahydroquinoline, which is then subjected to N-methylation using methyl iodide in the presence of a base such as potassium carbonate. The reaction conditions often include solvents like ethanol or methanol and are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of ®-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, enantioselective synthesis methods, such as the use of chiral catalysts or chiral auxiliaries, are employed to obtain the desired ®-enantiomer with high enantiomeric purity.
化学反应分析
Types of Reactions
®-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Saturated amines.
Substitution: N-alkyl or N-acyl derivatives.
科学研究应用
®-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of ®-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmission pathways. The exact pathways and targets can vary depending on the specific pharmacological application being studied.
相似化合物的比较
Similar Compounds
(S)-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine: The enantiomer of the compound with different stereochemical properties.
1,2,3,4-Tetrahydroquinoline: The parent compound without the N-methyl group.
N-Methyl-1,2,3,4-tetrahydroisoquinoline: A structural isomer with a different ring system.
Uniqueness
®-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine is unique due to its chiral center and the specific arrangement of its functional groups. This uniqueness imparts distinct pharmacological properties and makes it a valuable compound for research and development in various fields.
属性
IUPAC Name |
(3R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-11-9-6-8-4-2-3-5-10(8)12-7-9/h2-5,9,11-12H,6-7H2,1H3/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDMUSPYIULEGD-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC2=CC=CC=C2NC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CC2=CC=CC=C2NC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432868 |
Source


|
| Record name | (R)-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166742-75-2 |
Source


|
| Record name | (R)-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














